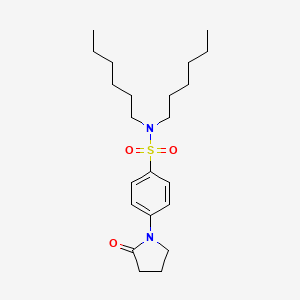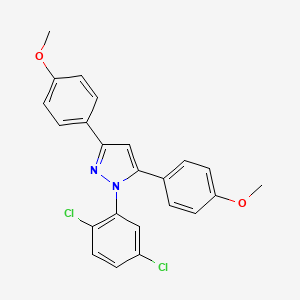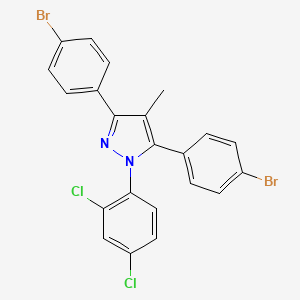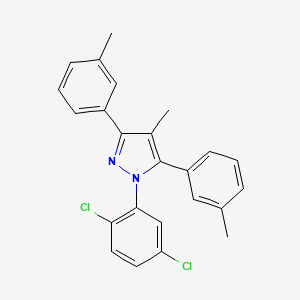
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenesulfonamide group attached to a pyrrolidinyl ring, which is further substituted with dihexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves a multi-step process:
Formation of the Pyrrolidinyl Ring: The initial step involves the synthesis of the 2-oxo-1-pyrrolidinyl ring. This can be achieved through the cyclization of a suitable precursor, such as γ-butyrolactone, in the presence of a base like sodium hydroxide.
Attachment of the Benzenesulfonamide Group: The next step involves the introduction of the benzenesulfonamide group. This can be accomplished by reacting the pyrrolidinyl ring with benzenesulfonyl chloride in the presence of a base like triethylamine.
Substitution with Dihexyl Groups: The final step involves the substitution of the nitrogen atom in the benzenesulfonamide group with dihexyl groups. This can be achieved through a nucleophilic substitution reaction using hexyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of N1,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dihexyl groups can be replaced with other alkyl or aryl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl or aryl halides; strong bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
N~1~,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N1,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as sulfonamide-sensitive enzymes and pyrrolidinyl-binding proteins.
Pathways Involved: It modulates pathways related to cell growth, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
N~1~,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
N~1~,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar in structure but with different substituents.
N~1~,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of N1,N~1~-DIHEXYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of the benzenesulfonamide group with the pyrrolidinyl ring and dihexyl substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H36N2O3S |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H36N2O3S/c1-3-5-7-9-17-23(18-10-8-6-4-2)28(26,27)21-15-13-20(14-16-21)24-19-11-12-22(24)25/h13-16H,3-12,17-19H2,1-2H3 |
InChI Key |
GENOZNITPPIYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)S(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918628.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B10918629.png)
![N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10918634.png)
![Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10918635.png)
![Methyl 4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10918636.png)

![7-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918642.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide](/img/structure/B10918646.png)

![1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10918657.png)
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10918664.png)
![N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10918667.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10918684.png)

